molecular formula C14H15N3O2 B2726005 Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate CAS No. 1797252-99-3

Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate

Cat. No.: B2726005
CAS No.: 1797252-99-3
M. Wt: 257.293
InChI Key: IRTWMJPBJYSJRQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate is an organic compound that features a benzoate ester linked to a pyrimidine moiety

Properties

IUPAC Name

methyl 3-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-6-7-15-14(17-10)16-9-11-4-3-5-12(8-11)13(18)19-2/h3-8H,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWMJPBJYSJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate typically involves the reaction of 3-aminomethylbenzoic acid with 4-methylpyrimidine-2-amine in the presence of a coupling agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of tyrosine kinases, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to inhibit tyrosine kinases sets it apart from other similar compounds, making it a valuable molecule for further research and development .

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